molecular formula C9H9NO4S B14303089 4-Nitrophenyl 3-sulfanylpropanoate CAS No. 126167-38-2

4-Nitrophenyl 3-sulfanylpropanoate

Cat. No.: B14303089
CAS No.: 126167-38-2
M. Wt: 227.24 g/mol
InChI Key: RJOHLSFYBIEDMX-UHFFFAOYSA-N
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Description

4-Nitrophenyl 3-sulfanylpropanoate is an organic compound that features a nitrophenyl group attached to a 3-sulfanylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrophenyl 3-sulfanylpropanoate typically involves the esterification of 4-nitrophenol with 3-mercaptopropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 3-sulfanylpropanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can be employed for the reduction of the nitro group.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted nitrophenyl derivatives.

Scientific Research Applications

4-Nitrophenyl 3-sulfanylpropanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.

    Biology: Employed in enzyme assays to study the activity of esterases and other enzymes that catalyze the hydrolysis of ester bonds.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug that can be activated by specific enzymes.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other functionalized compounds.

Mechanism of Action

The mechanism of action of 4-nitrophenyl 3-sulfanylpropanoate involves its interaction with specific enzymes or chemical reagents. For example, in enzyme assays, the compound can be hydrolyzed by esterases to release 4-nitrophenol, which can be quantitatively measured. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl acetate: Another ester of 4-nitrophenol, commonly used in enzyme assays.

    4-Nitrophenyl butyrate: Similar to 4-nitrophenyl 3-sulfanylpropanoate but with a butyrate moiety instead of a sulfanylpropanoate group.

    4-Nitrophenyl phosphate: A phosphate ester of 4-nitrophenol, used in biochemical assays.

Uniqueness

This compound is unique due to the presence of the sulfanyl group, which can undergo specific chemical transformations and provide additional functionality compared to other 4-nitrophenyl esters. This makes it a versatile compound for various research and industrial applications.

Properties

CAS No.

126167-38-2

Molecular Formula

C9H9NO4S

Molecular Weight

227.24 g/mol

IUPAC Name

(4-nitrophenyl) 3-sulfanylpropanoate

InChI

InChI=1S/C9H9NO4S/c11-9(5-6-15)14-8-3-1-7(2-4-8)10(12)13/h1-4,15H,5-6H2

InChI Key

RJOHLSFYBIEDMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCS

Origin of Product

United States

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